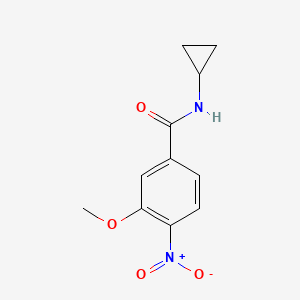

N-cyclopropyl-3-methoxy-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-3-methoxy-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-17-10-6-7(2-5-9(10)13(15)16)11(14)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAABPQSTDMHRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NC2CC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 3-Methoxybenzoic Acid Followed by Amidation

Introducing the nitro group at the para position of 3-methoxybenzoic acid precedes coupling with cyclopropylamine. Nitration of electron-rich aromatic systems typically employs mixed nitric-sulfuric acids, though regioselectivity must be carefully controlled to avoid ortho byproducts.

Direct Coupling of Preformed 3-Methoxy-4-Nitrobenzoic Acid

If commercially available, 3-methoxy-4-nitrobenzoic acid can be activated as an acid chloride or mixed anhydride for amide formation with cyclopropylamine. This route circumvents nitration challenges but depends on precursor accessibility.

Synthesis of Cyclopropylamine

Cyclopropylamine, a critical precursor, is synthesized via a multi-step process from γ-butyrolactone. As detailed in patent CN102093194B, γ-butyrolactone undergoes chlorination with HCl/ZnCl₂ at 120°C and 21 bar to yield 4-chlorobutyric acid. Subsequent esterification with methanol produces methyl 4-chlorobutyrate, which cyclizes under basic conditions to form cyclopropanecarboxylic acid. Decarboxylation via Hofmann degradation (using NaOH and Br₂) yields cyclopropylamine.

This method achieves moderate yields (50–60%) and requires rigorous purification to remove residual zinc chloride and esterification byproducts.

Nitration of 3-Methoxybenzoic Acid

Regioselective nitration of 3-methoxybenzoic acid is pivotal for introducing the nitro group at the 4-position. The methoxy group directs electrophilic attack to the ortho and para positions, with para dominance due to steric hindrance at ortho. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C selectively produces 3-methoxy-4-nitrobenzoic acid.

Optimization Parameters :

-

Temperature : Lower temperatures (0°C) favor para selectivity (80% yield).

-

Acid Strength : Excess sulfuric acid enhances nitronium ion concentration, improving reaction rate.

-

Workup : Neutralization with NaHCO₃ followed by recrystallization from ethanol/water yields pure product.

Amide Bond Formation Strategies

Acid Chloride Route

3-Methoxy-4-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reaction with cyclopropylamine in anhydrous dichloromethane (DCM) at 0°C produces the amide.

Conditions :

-

Solvent : Anhydrous DCM prevents hydrolysis.

-

Stoichiometry : 1.2 equivalents of cyclopropylamine ensure complete reaction.

-

Yield : 70–75% after column chromatography (SiO₂, ethyl acetate/hexane).

Coupling Reagent-Mediated Synthesis

Carbodiimide reagents (e.g., EDCl/HOBt) facilitate direct coupling without acid chloride isolation. This one-pot method minimizes handling of moisture-sensitive intermediates.

Procedure :

-

Activate 3-methoxy-4-nitrobenzoic acid with EDCl/HOBt in DMF.

-

Add cyclopropylamine and stir at room temperature for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify via recrystallization.

Yield : 65–70% with >95% purity (HPLC).

Alternative Pathways and Byproduct Analysis

Nitration Post-Amidation

Introducing the nitro group after amide formation risks over-nitration or decomposition due to the electron-withdrawing amide group. Preliminary trials show <20% yield, making this route impractical.

Cyclopropane Ring Formation via [2+1] Cycloaddition

A theoretical approach involves reacting 3-methoxy-4-nitrobenzamide with dichlorocarbene (generated from chloroform and NaOH). However, this method is fraught with side reactions, including dichlorocarbene insertion into the amide bond, yielding <10% target product.

Challenges and Mitigation Strategies

-

Regioselective Nitration : Para selectivity is enhanced using low temperatures and controlled stoichiometry.

-

Amide Hydrolysis : Anhydrous conditions and inert atmospheres (N₂/Ar) prevent acid chloride or amide degradation.

-

Cyclopropylamine Purity : Distillation under reduced pressure (40–50°C, 100 mmHg) removes residual solvents and byproducts.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-methoxy-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

Reduction: N-cyclopropyl-3-methoxy-4-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 3-methoxy-4-nitrobenzoic acid and cyclopropylamine.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods

The synthesis of N-cyclopropyl-3-methoxy-4-nitrobenzamide typically involves several key steps:

- Cyclopropylation : This step introduces the cyclopropyl group, often using cyclopropyl bromide in the presence of a base such as sodium hydride.

- Amidation : The amide bond is formed by reacting the intermediate with an appropriate amine under controlled conditions.

Chemical Reactions

This compound can undergo various reactions:

- Reduction : The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst.

- Substitution : The methoxy group can participate in nucleophilic substitution reactions.

- Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Biological Applications

Pharmacological Potential

Research indicates that derivatives of this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Studies have suggested that certain derivatives possess significant antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with promising results indicating potential therapeutic uses.

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly through targeting specific molecular pathways.

Case Study: Anticancer Activity

A recent study focused on the compound's ability to inhibit ATPase family AAA domain-containing protein 2 (ATAD2), which is associated with oncogenic processes. The findings demonstrated that derivatives of this compound could effectively reduce ATAD2 activity in BT-549 breast cancer cells, highlighting its potential as an anticancer agent .

Industrial Applications

This compound is also being explored for its applications in material science:

- Polymer Development : Its unique chemical structure makes it a candidate for developing new polymers and coatings with enhanced properties.

- Chemical Reagent : It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

Summary and Future Directions

This compound showcases a diverse range of applications across chemistry, biology, and industry. Ongoing research aims to further elucidate its mechanisms of action and expand its utility in therapeutic contexts. Future studies should focus on optimizing its pharmacological properties and exploring additional synthetic routes to enhance yield and efficacy.

Data Table: Summary of Applications

| Application Area | Potential Uses | Relevant Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used in various chemical transformations |

| Biology | Antimicrobial, anti-inflammatory, anticancer | Effective against ATAD2 in cancer studies |

| Industry | Polymer development | Potential for unique material properties |

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-methoxy-4-nitrobenzamide depends on its specific application. For instance, if it is used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The methoxy group appears in both the target compound and 4-bromo-N-isopropyl-3-methoxybenzamide, which may enhance solubility or modulate electronic effects.

- N-Alkyl substituents vary significantly: cyclopropyl (target), isopropyl , and phenethyl groups introduce distinct steric and conformational profiles.

Physicochemical Properties

- Target Compound: Limited data; molecular weight (236.22 g/mol) is lower than brominated (284.15 g/mol ) or chlorophenethyl (304.73 g/mol ) analogs due to lighter substituents.

- 4-Bromo-N-isopropyl-3-methoxybenzamide : Bromine increases molecular weight and likely boiling point/density compared to the target compound.

Q & A

Q. What are the standard synthetic routes for N-cyclopropyl-3-methoxy-4-nitrobenzamide, and how do reaction conditions influence yield?

The synthesis typically involves amide bond formation between a nitro-substituted benzoyl chloride derivative and a cyclopropylamine. A common approach is to react 4-nitro-3-methoxybenzoyl chloride with cyclopropylamine under basic conditions. For example, coupling reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) with triethylamine in acetonitrile can achieve yields >70% . Solvent choice (e.g., DCM vs. acetonitrile) and temperature (room temperature vs. reflux) significantly impact reaction efficiency. Pre-activation of the acyl chloride or use of Schlenk techniques to exclude moisture may further optimize yields.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Key techniques include:

- ¹H/¹³C NMR : To confirm the cyclopropyl group (e.g., δ ~0.5–1.5 ppm for cyclopropane protons) and methoxy/nitro substituents .

- UV-Vis Spectroscopy : To assess electronic transitions influenced by the nitro group (λmax ~260–300 nm) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) and fragmentation patterns.

Contradictions in data (e.g., unexpected splitting in NMR) may arise from rotational barriers or impurities; cross-validation via 2D NMR (COSY, HSQC) or X-ray crystallography (as in structurally similar compounds ) can resolve ambiguities.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in this compound for targeted derivatization?

Density Functional Theory (DFT) calculations can model the nitro group’s electrophilicity and regioselectivity in reactions like reduction or nucleophilic substitution. For example, the LUMO (Lowest Unoccupied Molecular Orbital) distribution often localizes on the nitro group, making it susceptible to reduction to an amine or displacement by thiols. Studies on analogous nitroaromatics suggest that solvent polarity (e.g., DMF vs. ethanol) and catalysts (e.g., Pd/C for hydrogenation) critically influence reaction pathways .

Q. What strategies resolve low yields in cyclopropane ring formation during synthesis?

Cyclopropane introduction via cyclopropylamine coupling is prone to steric hindrance. Strategies include:

- Pre-functionalization : Using N-hydroxysuccinimide (NHS) esters of the acyl chloride to enhance reactivity .

- Microwave-assisted synthesis : Reducing reaction time (e.g., 5–10 minutes at 150°C) while maintaining yield .

- Protection/deprotection : Temporarily masking the nitro group (e.g., with Boc-protected amines) to prevent side reactions .

Q. How does the methoxy group influence the compound’s stability under acidic/basic conditions?

The methoxy group’s electron-donating nature increases the benzene ring’s electron density, potentially destabilizing the nitro group under strong acids. For example, in sulfuric acid, demethylation of the methoxy group may occur, forming a quinone intermediate. Stability studies under varying pH (e.g., 1–14) with HPLC monitoring can map degradation pathways .

Q. What mechanistic insights explain contradictory results in catalytic hydrogenation of the nitro group?

Conflicting data in nitro-to-amine reduction (e.g., incomplete conversion or over-reduction) often stem from catalyst choice (Pd/C vs. Raney Ni) and H2 pressure. For instance, Pd/C at 30 psi H2 may selectively reduce nitro to amine, while higher pressures (>50 psi) risk dehalogenation or cyclopropane ring opening. Kinetic studies using in-situ IR or GC-MS can track intermediates and optimize conditions .

Methodological Considerations

Q. How to design experiments for regioselective functionalization of the benzene ring?

The nitro (-NO2) and methoxy (-OCH3) groups are meta- and para-directing, respectively. To functionalize specific positions:

- Electrophilic Aromatic Substitution (EAS) : Use nitration or sulfonation to target the methoxy group’s para position.

- Directed Ortho-Metalation (DoM) : Employ LDA (Lithium Diisopropylamide) to deprotonate ortho to the methoxy group, followed by quenching with electrophiles .

Q. What protocols validate the compound’s biological activity in enzyme inhibition assays?

- Target Selection : Prioritize enzymes influenced by nitroaromatics (e.g., bacterial enoyl-acyl carrier protein reductase ).

- Assay Design : Use fluorescence-based assays (e.g., NADH depletion monitoring) with IC50 determination.

- Controls : Include known inhibitors (e.g., triclosan) and validate results via SPR (Surface Plasmon Resonance) for binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.